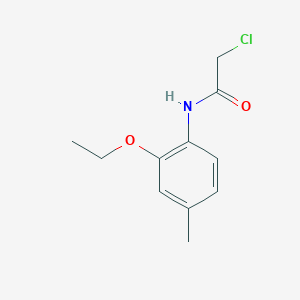![molecular formula C11H11ClFNO3 B7576011 3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576011.png)
3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid, also known as CFMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the neurotransmitter glutamate and has been shown to have a variety of biochemical and physiological effects. In
作用機序
3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid acts as a competitive antagonist of the mGluR5 receptor. When 3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid binds to the receptor, it prevents glutamate from binding and activating the receptor. This leads to a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects
3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its effects on mGluR5, 3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid has also been shown to modulate the activity of other glutamate receptors, including NMDA receptors and AMPA receptors. 3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid in lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other glutamate receptors. However, one limitation of using 3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid is that it has relatively low potency compared to other mGluR5 antagonists, which can make it more difficult to achieve complete receptor blockade.
将来の方向性
There are several future directions for research on 3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid. One area of interest is the role of mGluR5 in addiction and substance abuse. 3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders. Another area of interest is the use of 3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid in the treatment of neuroinflammatory disorders, such as multiple sclerosis and Alzheimer’s disease. 3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid’s ability to reduce inflammation and modulate glutamate receptor activity may make it a promising therapeutic agent for these conditions.
Conclusion
In conclusion, 3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selectivity for the mGluR5 receptor and its ability to modulate glutamate receptor activity make it a valuable tool for studying the function of these receptors in the brain. 3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid’s anti-inflammatory effects and potential therapeutic applications in addiction and neuroinflammatory disorders make it an area of interest for future research.
合成法
The synthesis of 3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid involves several steps. The first step is the protection of the carboxylic acid group of glutamic acid with a tert-butyloxycarbonyl (Boc) group. The second step is the reaction of the protected glutamic acid with 2-chloro-4-fluorobenzoyl chloride to form the corresponding amide. The third step is the removal of the Boc group with trifluoroacetic acid, followed by the reaction of the resulting amine with 3-bromo-2-hydroxypropylamine to form 3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid.
科学的研究の応用
3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid has been used in a variety of scientific research applications. One of its primary uses is as a tool to study the function of glutamate receptors in the brain. Glutamate receptors are involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neuronal development. 3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid has been shown to selectively block the activity of one type of glutamate receptor, the mGluR5 receptor, which has been implicated in a number of neurological disorders, including Parkinson’s disease, schizophrenia, and addiction.
特性
IUPAC Name |
3-[(2-chloro-4-fluorobenzoyl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO3/c1-14(5-4-10(15)16)11(17)8-3-2-7(13)6-9(8)12/h2-3,6H,4-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRKTVZWJSOOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
![3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7575941.png)
![3-[Methyl-[4-(2-methylpropyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575948.png)
![3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid](/img/structure/B7575962.png)

![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)

![3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)

![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)
![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid](/img/structure/B7576050.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)